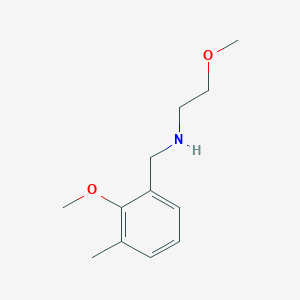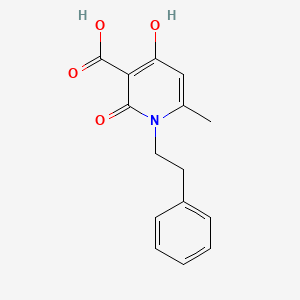
N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine is an organic compound characterized by its unique structure, which includes an ethylthio group attached to a propyl chain, and a dimethylthietan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. The process might include continuous flow reactors to ensure consistent production and quality control measures to monitor the reaction progress and product purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The ethylthio group can form interactions with proteins or enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Dimethylaminopropyl)-2,2-dimethylthietan-3-amine
- N-(3-Methylthio)propyl)-2,2-dimethylthietan-3-amine
- N-(3-Ethylthio)propyl)-2,2-dimethylthietan-3-amine
Uniqueness
N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H21NS2 |
|---|---|
Molecular Weight |
219.4 g/mol |
IUPAC Name |
N-(3-ethylsulfanylpropyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C10H21NS2/c1-4-12-7-5-6-11-9-8-13-10(9,2)3/h9,11H,4-8H2,1-3H3 |
InChI Key |
QYYKAKSPWLVDNP-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCNC1CSC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



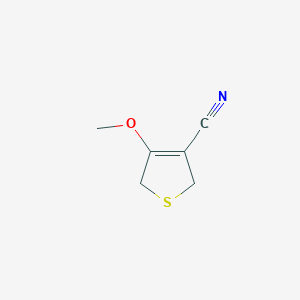

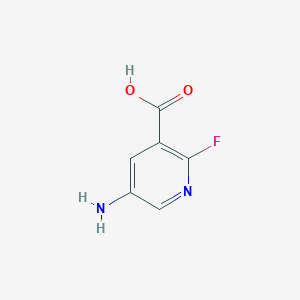
![6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)
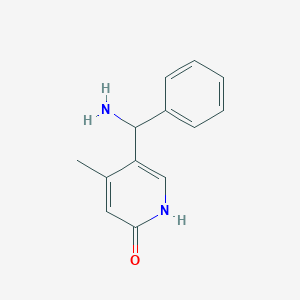
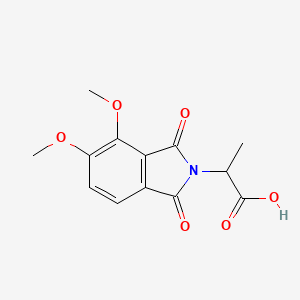

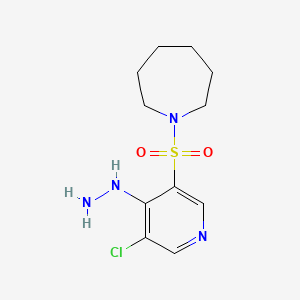


![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)
